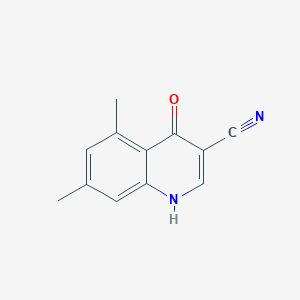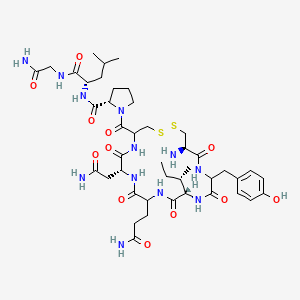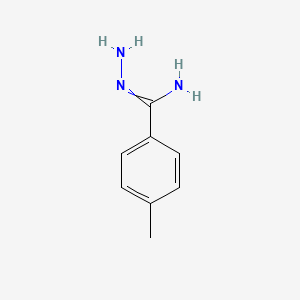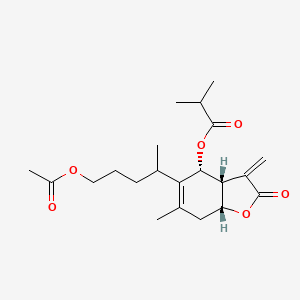
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is a sesquiterpene lactone that can be isolated from the flowers of Inula britannica. This compound has shown significant cytotoxicity to tumor cells .
Métodos De Preparación
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone can be isolated from the flowers of Inula britannica . The synthetic routes and reaction conditions for this compound are not extensively documented in the available literature. it is known that sesquiterpene lactones can be synthesized through various organic reactions involving terpenoids .
Análisis De Reacciones Químicas
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone has several scientific research applications, including:
Chemistry: It is used as a reference standard and high-purity natural product for various chemical studies
Biology: The compound exhibits significant cytotoxicity to tumor cells, making it a potential candidate for cancer research
Medicine: Due to its cytotoxic properties, it is being studied for its potential use in developing anti-cancer drugs
Industry: The compound is used in the production of various pharmaceuticals and as a research chemical
Mecanismo De Acción
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone exerts its effects through its cytotoxic properties. The exact molecular targets and pathways involved are not fully understood, but it is known to induce cell death in tumor cells .
Comparación Con Compuestos Similares
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is unique due to its specific structure and cytotoxic properties. Similar compounds include other sesquiterpene lactones such as:
Parthenolide: Known for its anti-inflammatory and anti-cancer properties.
Artemisinin: Used as an anti-malarial drug.
Helenalin: Known for its anti-inflammatory and anti-cancer properties
Propiedades
Fórmula molecular |
C21H30O6 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
[(3aR,4R,7aR)-5-(5-acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12?,16-,18-,19+/m1/s1 |
Clave InChI |
XHBHYMSLBWDFRZ-MAUKLKHJSA-N |
SMILES isomérico |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
SMILES canónico |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
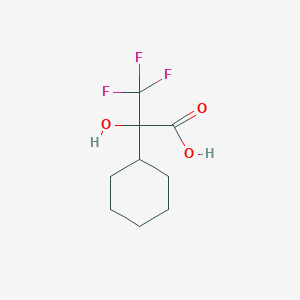


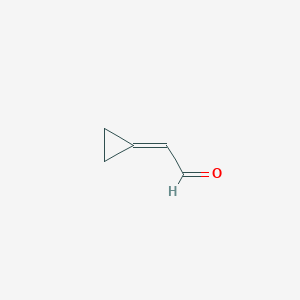
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)
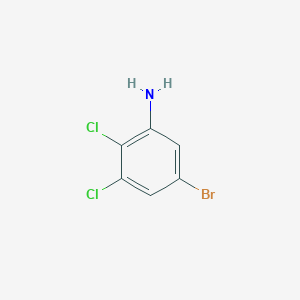
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
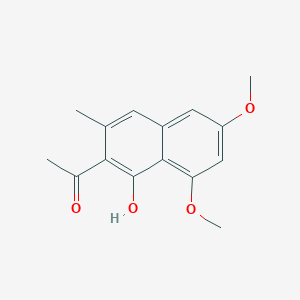
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
